molecular formula C25H25N7O3S B2517486 N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-07-8

N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2517486
CAS RN: 872995-07-8
M. Wt: 503.58
InChI Key: PTOXLQMBGOCFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel compounds with potential biological activities is a key area of research in medicinal chemistry. In the first paper, a series of thiazolo-triazolo-pyridine derivatives were synthesized, which involved the creation of 3-hydroxy-7-isocyano-6-oxo-8-phenyl-2-(substitutedphenyl(piperidin-1-yl)methyl)-6H-thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]-pyridine-9-carbonitrile and related compounds. These compounds were characterized using various analytical techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis .

In the second paper, the synthesis of new 6-amino-7H-triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives bearing a 2,6-dimethoxy-4-(methoxymethyl)phenol moiety was described. The synthesis involved multiple steps, including the cyclization of acetonitrile thioalkyl intermediates with acetic acid .

The third paper discussed the creation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. The synthesis route was elaborated, and the compounds were characterized by NMR, mass spectrometry, and elemental analysis. Additionally, the structures of certain compounds were confirmed by X-ray crystallography .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. In the first study, the structural characterization was achieved through IR, 1H NMR, and LC–MS mass spectrometry . The second paper also utilized similar techniques for structural determination . In the third paper, the structures of specific compounds were further confirmed by X-ray crystallography, providing a detailed view of the molecular conformation and arrangement .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization, isocyanation, and the formation of carboxamide linkages. The papers describe the reaction conditions and the steps taken to achieve the desired products. For example, the cyclization process in the second paper was facilitated by refluxing with acetic acid , while the first paper likely involved condensation reactions to form the thiazolo-triazolo-pyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural features and the results of the biological activity assays. The compounds in the first paper exhibited significant antimicrobial activity against a range of bacteria and fungi, suggesting that they possess properties conducive to interacting with biological targets . The compounds in the second paper showed notable antioxidant ability, with some compounds outperforming known antioxidants like ascorbic acid and BHT in DPPH and FRAP assays . The third paper reported that the synthesized carboxamides possessed moderate to significant radical scavenging activity, indicating their potential as antioxidants .

Scientific Research Applications

Synthesis and Bioactivity

  • Various derivatives of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazine have been synthesized and their bioactivity evaluated. These compounds have shown antibacterial, antifungal, and antitubercular activities, indicating potential for medical applications in combating infectious diseases (Shiradkar & Kale, 2006).

Antioxidant Abilities

  • Certain derivatives have demonstrated significant antioxidant abilities in studies, outperforming known antioxidants like ascorbic acid and BHT. This suggests their potential use in oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).

Antiproliferative Activity

  • Some [1,2,4]triazolo[4,3-b]pyridazine derivatives exhibited antiproliferative activity against endothelial and tumor cells. This suggests their potential as anticancer agents, targeting cellular proliferation in tumors (Ilić et al., 2011).

Fungicidal Activity

  • Derivatives of [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole demonstrated fungicidal activity, indicating their potential as antifungal agents in agriculture or medicine (El-Telbani, Swellem, & Nawwar, 2007).

Antimicrobial Activity

  • Some novel derivatives of 1,2,4-triazole and [1,2,4]triazolo[3,4- b][1,3,4] thiadiazole have shown significant antimicrobial activity. This implies their use in developing new antimicrobial agents (Abbady, 2014).

Anti-HAV Activity

  • New triazolo[4,3‐b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV). This indicates their potential in developing antiviral medications (Shamroukh & Ali, 2008).

Tuberculostatic Activity

  • Analogs of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for tuberculostatic activity, indicating potential in tuberculosis treatment (Titova et al., 2019).

properties

IUPAC Name

N-[2-[6-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N7O3S/c1-16-3-5-18(6-4-16)25(35)26-14-13-22-30-29-21-11-12-24(31-32(21)22)36-15-23(34)28-20-9-7-19(8-10-20)27-17(2)33/h3-12H,13-15H2,1-2H3,(H,26,35)(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOXLQMBGOCFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.